CESIUM THIADECABORANE
Description
Contextualization within Polyhedral Boron Cluster Chemistry
The study of cesium thiadecaborane necessitates an understanding of the foundational principles of polyhedral boron hydride clusters from which it derives. These clusters are notable for their robust, three-dimensional architectures and their high chemical and thermal stability. rsc.org
The field of boron hydride chemistry was pioneered by German chemist Alfred Stock in the early 20th century (1912–1937). unacademy.compageplace.depsu.edu Stock and his team developed crucial laboratory techniques, such as the glass vacuum line, to handle these highly reactive and often volatile compounds, which he named boranes. psu.eduwikipedia.org Initially, two series of boranes were identified with the general formulas BₙHₙ₊₄ and BₙHₙ₊₆. pageplace.depsu.edu
A significant breakthrough in understanding their structures occurred in the mid-20th century. In 1948, the complex heavy-atom arrangement in decaborane (B607025) (B₁₀H₁₄) was established. pageplace.dewikipedia.org This work was significantly advanced by William Lipscomb, who employed X-ray diffraction and theoretical analyses to elucidate the structures of numerous boranes. pageplace.dewikipedia.org His investigations revealed that boranes form polyhedral, or cage-like, structures composed of networks of triangular boron faces, known as deltahedra. unacademy.comwikipedia.org This groundbreaking work, which challenged conventional bonding theories, earned Lipscomb the Nobel Prize in Chemistry in 1976. wikipedia.org The discovery and study of polyhedral boranes and their derivatives, including carboranes and metallaboranes, marked a major development in modern inorganic chemistry. pageplace.de
Polyhedral boranes are classified into several structural categories based on the completeness of their polyhedral cage. The three primary classifications are closo, nido, and arachno. lscollege.ac.inchemeurope.com This classification system also applies to heteroboranes like thiaboranes. wikipedia.org
Closo-Boranes : These compounds have a completely closed, cage-like polyhedral structure with triangular faces (a deltahedron). lscollege.ac.inlibretexts.org All vertices of the polyhedron are occupied by boron atoms. They are characterized by the general formula [BₙHₙ]²⁻ and are the most stable class. lscollege.ac.in
Nido-Boranes : The term nido (from the Latin for "nest") describes structures that are missing one vertex from a parent closo polyhedron. lscollege.ac.inlibretexts.org They possess a more open, nest-like geometry and conform to the general formula BₙHₙ₊₄. lscollege.ac.in
Arachno-Boranes : The term arachno (from the Greek for "spider web") refers to even more open structures that are missing two vertices from a parent closo polyhedron. lscollege.ac.inlibretexts.org These compounds have the general formula BₙHₙ₊₆. lscollege.ac.in The thiadecaborate anion, [SB₉H₁₂]⁻, found in this compound, is classified as having an arachno geometry.
The structural relationship between these forms is based on the systematic removal of vertices from the parent closo deltahedron. libretexts.orglibretexts.org
| Classification | Description | General Formula | Skeletal Electron Pairs (SEP) |
| Closo | Complete, closed polyhedron (cage-like) | [BₙHₙ]²⁻ | n + 1 |
| Nido | Polyhedron missing one vertex (nest-like) | BₙHₙ₊₄ | n + 2 |
| Arachno | Polyhedron missing two vertices (web-like) | BₙHₙ₊₆ | n + 3 |
Table based on data from multiple sources. lscollege.ac.inlibretexts.orgscispace.comnumberanalytics.com
The unique structures of borane (B79455) clusters cannot be explained by classical bonding theories, as they are "electron-deficient" compounds. unacademy.comvedantu.com This means they lack a sufficient number of valence electrons to form conventional two-center, two-electron (2c-2e) bonds between all adjacent atoms. wikipedia.orgvedantu.com
Non-Classical Bonding: William Lipscomb's work explained the bonding in boranes through the concept of multi-center bonding. wikipedia.orgvedantu.com This involves:
Three-center, two-electron B-H-B hydrogen bridges. wikipedia.orgvedantu.com
Three-center, two-electron B-B-B bonds. wikipedia.orgvedantu.com
Conventional two-center, two-electron B-B and B-H bonds. wikipedia.org
This model has since been complemented by molecular orbital theory, which describes the delocalization of skeletal electrons over the entire cluster framework. wikipedia.orgvedantu.comnumberanalytics.com This delocalization is a hallmark of three-dimensional aromaticity, a property exhibited by many polyhedral boron clusters. nih.gov
Polyhedral Skeletal Electron Pair Theory (Wade's Rules): In the 1970s, Kenneth Wade developed a set of electron-counting rules, now known as Wade's Rules or Polyhedral Skeletal Electron Pair Theory (PSEPT), to rationalize and predict the structures of boranes, carboranes, and other cluster compounds. libretexts.orgnumberanalytics.comdalalinstitute.com The theory posits that the geometry of a cluster is determined by the number of electron pairs available for framework (skeletal) bonding. scispace.comnumberanalytics.com
The procedure for applying Wade's Rules is as follows:
Calculate the number of skeletal electrons : From the total valence electrons, subtract two electrons for each B-H unit (as these are assumed to be involved in localized terminal bonds). libretexts.orglibretexts.org
Determine the number of skeletal electron pairs (SEPs) : Divide the number of skeletal electrons by two. libretexts.orglibretexts.org
The structure is then predicted based on the number of vertices (n) and the number of SEPs:
Closo : n + 1 SEPs libretexts.orgnumberanalytics.com
Nido : n + 2 SEPs libretexts.orgnumberanalytics.com
Arachno : n + 3 SEPs libretexts.orgnumberanalytics.com
These rules provide a powerful framework for understanding the relationship between electron count and polyhedral geometry in borane chemistry. wikipedia.orgnumberanalytics.com
Structural Classification and Nomenclature of Thiadecaborane Congeners
This compound belongs to a broad family of compounds called heteroboranes, where one or more boron atoms in the cluster framework are replaced by a heteroatom. wikipedia.org The nomenclature reflects this substitution; for example, "thia" denotes the presence of a sulfur atom. britannica.comelectronicsandbooks.com
Heteroboranes maintain the fundamental polyhedral structures of boranes and are also classified as closo, nido, and arachno using the same electron-counting rules. lscollege.ac.inwikipedia.org The heteroatom is treated as a vertex in the polyhedron.
Carboranes : In these clusters, one or more boron vertices are replaced by carbon atoms. lscollege.ac.indalalinstitute.com A C-H unit is isolobal with and contributes the same number of skeletal electrons (3) as a BH⁻ unit, allowing it to be seamlessly incorporated into the borane framework. chemeurope.com Carboranes are among the most studied heteroboranes. wikipedia.org
Metallaboranes : These compounds feature one or more metal atoms incorporated directly into the polyhedral cage. wikidoc.orguou.ac.in The metal atom acts as a vertex and can be considered an "honorary boron atom." psu.edu Because metals can contribute a variable number of electrons and orbitals to cluster bonding, they add significant structural and reactive diversity to this class of compounds. psu.edu
Thiaboranes : These are heteroboranes containing one or more sulfur atoms in the cage framework, as seen in this compound. wikipedia.org Other heteroatoms that can be incorporated include nitrogen (azaboranes), phosphorus (phosphaboranes), and selenium (selenaboranes). wikipedia.org
| Heteroborane Type | Heteroatom(s) | Description | Example |
| Carborane | Carbon | A BH unit is replaced by an isoelectronic CH unit. | C₂B₁₀H₁₂ |
| Metallaborane | Transition Metal | A metal atom is incorporated as a vertex in the cage. | [3-(C₅H₅)-closo-3,1,2-CoC₂B₉H₁₁] mdpi.com |
| Thiaborane | Sulfur | A boron vertex is replaced by a sulfur atom. | [SB₉H₁₂]⁻ |
| Azaborane | Nitrogen | A boron vertex is replaced by a nitrogen atom. | (CH₃)₂SNB₉H₁₂⁻ electronicsandbooks.com |
The substitution of a boron atom with a sulfur heteroatom significantly influences the properties of the resulting thiaborane cluster. The sulfur atom is considered a vertex in the polyhedral framework and contributes four electrons to the skeletal bonding count. mdpi.com
The incorporation of sulfur has several important consequences:
Reactivity : The enhanced nucleophilicity facilitates certain chemical reactions. For example, cesium thiadecaborate can serve as a precursor in reactions with transition metal complexes (e.g., iridium or rhodium) to form metallathiaboranes, demonstrating its utility in synthetic chemistry.
Structural Effects : Although sulfur and boron atoms are similar in size, the substitution introduces changes to the bond lengths and angles within the cage. researchgate.netresearchgate.net The B-S-B angle in such frameworks is distinct from B-B-B angles in analogous boranes, leading to geometric adjustments in the polyhedral structure. researchgate.net
Properties
CAS No. |
11092-86-7 |
|---|---|
Molecular Formula |
B9CsS |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
cesium;[[[[[[($l^{1} |
InChI |
InChI=1S/B9S.Cs/c1-3-5-7-9-10-8-6-4-2;/q-1;+1 |
InChI Key |
FPOIHTHYDSFYCY-UHFFFAOYSA-N |
SMILES |
[B-][B][B][B][B]S[B][B][B][B].[Cs+] |
Canonical SMILES |
[B-][B][B][B][B]S[B][B][B][B].[Cs+] |
Origin of Product |
United States |
Synthetic Methodologies for Cesium Thiadecaborane and Its Derivatives
Precursor Synthesis and Handling Protocols
The foundation of cesium thiadecaborane synthesis lies in the successful preparation and handling of its anionic precursor.
Controlled Reaction Conditions for Optimized Yield and Purity
Optimizing reaction parameters is critical for maximizing the yield and ensuring the high purity of the final product.
Influence of Solvent Systems on Reaction PathwaysThe choice of solvent is crucial throughout the synthesis. For the initial formation of the thiadecaborane anion and its subsequent precipitation with a cesium salt, water is often used as the reaction medium.electronicsandbooks.comHowever, the solubility and reactivity of borane (B79455) clusters and cesium salts can be highly dependent on the solvent system. In related synthetic chemistry involving cesium salts, aprotic solvents such as dimethylformamide (DMF) or chloroform (B151607) have been shown to be highly effective, often enhancing reaction rates and yields.core.ac.uknih.govThe selection of an appropriate solvent system is essential for controlling the reaction pathway and preventing the formation of unwanted by-products.researchgate.net
Influence of Solvent Type on Synthesis
| Solvent Type | Role in Synthesis | Typical Examples | Rationale |
|---|---|---|---|
| Protic | Medium for anion formation and precipitation. electronicsandbooks.com | Water | Good solvent for ammonium (B1175870) polysulfide and cesium sulfate. electronicsandbooks.com |
| Aprotic Polar | Can be used for subsequent reactions or purification. core.ac.uk | Dimethylformamide (DMF), Acetonitrile | Enhances nucleophilicity and can improve reaction rates. core.ac.uk |
Temperature and Atmosphere Control in SynthesisStrict control over the reaction atmosphere and temperature is mandatory. The synthesis is typically conducted under an inert atmosphere, such as argon, to prevent the oxidation of the borane precursors and the final product.benchchem.comcsic.esTemperature control is equally important. While some steps, like the reaction with cesium hydroxide (B78521), may be carried out at elevated temperatures to ensure the reaction goes to completion, others require cooling.benchchem.comnih.govFor instance, the precipitation of cesium bitartrate, a technique used in the purification of cesium salts, is performed at temperatures below 25°C to maximize recovery.google.com
Typical Reaction Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Atmosphere | Inert (e.g., Argon) | Prevents oxidation of reactive borane species. |
| Temperature (Reaction) | Elevated | To ensure complete reaction and overcome activation energy. |
Advanced Purification and Isolation Techniques for this compound
After the initial synthesis and precipitation, the crude this compound must be purified to remove unreacted starting materials and by-products.
Advanced purification techniques are employed to achieve high purity. Recrystallization is a common and effective method. This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. electronicsandbooks.com For this compound, water has been used as a recrystallization solvent. electronicsandbooks.com
For compounds that are thermally stable, distillation or sublimation under high vacuum can be used to separate the desired product from non-volatile impurities. youtube.com These methods are particularly effective for achieving very high levels of purity. The choice of purification method depends on the specific properties of the compound and its impurities.
Comparison of Purification Techniques
| Technique | Principle | Applicability to this compound |
|---|---|---|
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Commonly used; the compound is dissolved in a hot solvent and crystallized upon cooling. electronicsandbooks.com |
| Distillation | Separation based on differences in boiling points under vacuum. | Potentially applicable if the compound is thermally stable without decomposition. youtube.com |
| Sublimation | Phase transition from solid to gas, separating it from non-volatile impurities. | A viable option for high-purity isolation if the compound has a suitable vapor pressure. |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Used for separating complex mixtures of related borane clusters. csic.es |
Synthetic Routes to Functionalized this compound Analogues
The thiadecaborane cage is not static; it can be chemically modified to create a wide array of functionalized analogues. These modifications can involve the direct substitution of atoms on the cage surface or reactions that alter the number of vertices in the polyhedral framework itself.
The boron-hydrogen (B-H) bonds on the thiadecaborane cluster are sites for functionalization. One key method is hydroboration, where the neutral nido-6-SB₉H₁₁ cluster (derived from the cesium salt) reacts with alkenes and alkynes. researchgate.net This reaction proceeds as a regiospecific anti-Markownikoff syn addition, allowing for the attachment of organic substituents to the boron cage. researchgate.net Another powerful, though more general, strategy for functionalizing boron clusters involves the initial halogenation of the cage, followed by cross-coupling reactions to form new B-C or B-N bonds. uni-wuerzburg.de
The thiadecaborane framework can undergo reactions that either increase (expand) or decrease (contract) the number of vertices in the cage. These reactions are fundamental for accessing different classes of heteroborane clusters. acs.orgresearchgate.net
Cage Expansion: The nido-6-SB₉H₁₁ cluster, which is isoelectronic and isostructural with decaborane(14), undergoes an analogous cage-expansion reaction. acs.org Treatment with sodium borohydride (B1222165) (NaBH₄) results in the addition of a boron vertex, yielding the nido-SB₁₀H₁₁⁻ anion. acs.org
Cage Contraction: Degradative reactions can lead to smaller thiaborane clusters. For example, the reaction of arachno-SB₉H₁₂⁻ with specific reagents can produce the eight-vertex arachno-4-SB₈H₁₂. acs.org
Framework Isomerization: The arachno 6-SB₉H₁₂⁻ anion can be oxidized to the more stable nido 6-SB₉H₁₁ cluster. researchgate.net Subsequent pyrolysis of the nido cluster at high temperatures (400-450°C) causes a significant rearrangement and loss of hydrogen to form the highly stable closo 1-SB₉H₉. researchgate.net
| Reaction Type | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Cage Expansion | nido-6-SB₉H₁₁ | NaBH₄ | nido-SB₁₀H₁₁⁻ | acs.org |
| Cage Contraction | arachno-SB₉H₁₂⁻ | (See reference for multi-step process) | arachno-4-SB₈H₁₂ | acs.org |
| Oxidation/Isomerization | arachno-6-SB₉H₁₂⁻ | Oxidizing Agent | nido-6-SB₉H₁₁ | researchgate.net |
| Pyrolytic Isomerization | nido-6-SB₉H₁₁ | Heat (400-450°C) | closo-1-SB₉H₉ | researchgate.net |
Molecular Structure and Computational Analysis of Cesium Thiadecaborane
Elucidation of the Polyhedral Thiadecaborane Anion Framework
The structure of the thiadecaborane anion, [SB₉H₁₂]⁻, is classified as an arachno cluster. According to Wade's rules and polyhedral skeletal electron pair theory (PSEPT), arachno clusters have a more open, web-like structure compared to their closo (closed) and nido (nest-like) counterparts. This open framework is a result of the cluster having n+3 skeletal electron pairs, where n is the number of vertices. The [SB₉H₁₂]⁻ anion is a 10-vertex cluster formally derived from a larger, closed deltahedron (like an icosahedron) by the removal of two vertices. csic.es This structural classification was firmly established through methods like X-ray diffraction in the 1990s.
The framework of the [SB₉H₁₂]⁻ anion is composed of nine boron atoms and one sulfur atom. The most stable and well-characterized isomer is arachno-[6-SB₉H₁₂]⁻. researchgate.net In this arrangement, the ten cage atoms form a basket-like structure with an open face. The topology is further defined by the placement of twelve hydrogen atoms. These hydrogens are not all equivalent; some are bonded terminally to a single boron atom (B-H), while others form bridging bonds between two boron atoms (B-H-B) along the open face of the cluster. csic.es This hydrogen bridging is a characteristic feature that helps to stabilize the open arachno geometry. The cesium cation, Cs⁺, does not form covalent bonds with the anion but is held by electrostatic forces, influencing the crystal packing and solubility of the salt.
The substitution of a boron vertex [BH]⁻ with an isoelectronic sulfur atom (S) is a key feature of the thiadecaborane cluster. This heteroatom substitution has significant consequences for the cluster's geometry and electronic properties.
Geometric Impact : The position of the sulfur atom is very close to that of the boron atom it replaces in the parent borane (B79455) anion, which can be attributed to the similar atomic sizes of sulfur and boron. researchgate.net However, the introduction of sulfur can cause significant changes in bond lengths and angles within the cage. For instance, in related heteroboranes, the introduction of a sulfur atom can lead to the lengthening of some bonds by as much as 14.6 pm. researchgate.net Studies on other sulfur-doped boron clusters have shown that the presence of sulfur atoms can modify and, in some cases, improve the structures of pure boron clusters, for example, by promoting the planarization of quasi-planar borane frameworks. acs.org
Electronic Impact : The sulfur atom, being more electronegative than boron, alters the electronic distribution within the cluster. The sulfur center in the thiadecaborane anion enhances its nucleophilicity compared to isoelectronic pure borane clusters. This increased nucleophilicity facilitates reactions such as ligand substitution and coordination to metal centers, making cesium thiadecaborane a useful precursor for the synthesis of metallathiaboranes.
Investigation of Isomeric Forms and Conformational Dynamics of Thiadecaborane Species
Isomerism in polyhedral boranes and their derivatives is common, arising from the different possible positions of heteroatoms or substituents on the cage framework. For the [SB₉H₁₂]⁻ anion, the most frequently cited and synthesized form is arachno-[6-SB₉H₁₂]⁻. researchgate.net
Conformational dynamics refers to the interconversion of a molecule between different spatial arrangements, often through bond rotation or minor atomic displacements. solubilityofthings.comchemistrytalk.org While detailed studies on the specific conformational dynamics of the isolated [SB₉H₁₂]⁻ anion are not extensively documented in readily available literature, the dynamic behavior of related, more complex systems provides insight. For example, some metallathiaborane derivatives exhibit fluxional processes, where atoms or ligands appear to exchange positions on the NMR timescale. wikipedia.org This behavior in larger structures suggests that the parent thiadecaborane cage itself possesses inherent flexibility, allowing for dynamic equilibria between slightly different conformations. chemistrytalk.org
Advanced Computational Chemistry Approaches to Structure and Stability
Computational chemistry is a vital tool for understanding the structures and properties of borane clusters, complementing experimental data. mdpi.com Methods range from those based on density functional theory to more computationally intensive ab initio techniques. aksaray.edu.trresearch.google
Ab initio (Latin for "from the beginning") methods are a class of computational chemistry techniques based on quantum chemistry without reliance on experimental data, aside from fundamental physical constants. aksaray.edu.trwikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are used to solve the electronic Schrödinger equation and provide highly accurate predictions of molecular structures and properties. wikipedia.org
For heteroborane clusters like thiadecaborane, ab initio calculations have been successfully used to determine molecular structures. researchgate.net A powerful application of this approach is the combination of ab initio calculations with experimental techniques. For example, the Gauge-Independent Atomic Orbital (GIAO) method, often used at the MP2 level of theory (GIAO-MP2), can calculate NMR chemical shifts. The excellent agreement between these computationally predicted chemical shifts and the experimentally measured values serves as strong confirmation for the accuracy of the computationally determined molecular structure. researchgate.net This synergy between high-level computation and experiment has been crucial in elucidating the structures of complex borane clusters. researchgate.net
Data Tables
Table 1: Structural Classification of the [SB₉H₁₂]⁻ Anion
| Feature | Description | Reference |
| Compound Formula | Cs[SB₉H₁₂] | researchgate.net |
| Anion | [SB₉H₁₂]⁻ | |
| Cluster Class | arachno | |
| Vertices | 10 (9 Boron, 1 Sulfur) | |
| Geometry | Open, non-closed framework | |
| Hydrogen Atoms | 12 (Terminal and Bridging) | csic.es |
Table 2: Computational Methods in Thiadecaborane Research
| Method | Application | Purpose | Reference |
| Density Functional Theory (DFT) | Geometric Optimization | Predict stable structures, energies, and electronic distribution. | mdpi.comresearchgate.net |
| Ab Initio (e.g., MP2) | Structure Determination | Predict molecular structures and properties from first principles. | researchgate.netwikipedia.org |
| GIAO-MP2 | NMR Chemical Shift Calculation | Corroborate computationally derived structures with experimental NMR data. | researchgate.net |
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions
The electronic structure of this compound, Cs[SB₉H₁₂], is fundamentally determined by the molecular orbitals of the arachno-[SB₉H₁₂]⁻ anion. Computational methods, particularly Density Functional Theory (DFT), are standard tools for elucidating the molecular orbital landscapes of such complex heteroborane clusters. acs.orgresearchgate.net These calculations allow for the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy difference between which is a critical indicator of the molecule's chemical reactivity and kinetic stability.
The energy gap between the HOMO and LUMO dictates the energy required to excite an electron to a higher energy state. This energy difference is crucial in determining the electronic transitions of the molecule. For the [SB₉H₁₂]⁻ anion, electronic transitions would primarily involve the promotion of an electron from a bonding or non-bonding framework orbital (HOMO or HOMO-n) to an anti-bonding framework orbital (LUMO or LUMO+n). The nature of these transitions, whether they are allowed or forbidden, is governed by selection rules. ufg.br Vibronically allowed transitions, where an electronic transition is coupled with a molecular vibration, can also occur, particularly in molecules with a center of symmetry that might otherwise forbid a direct electronic transition. ufg.br
A representative table of computed electronic transition data, based on methodologies applied to similar polyhedral borane anions, is presented below. It is important to note that these are illustrative values and not specific experimental data for this compound.
| Transition | Calculated Energy (eV) | Oscillator Strength (f) | Major Contribution |
| HOMO → LUMO | --- | --- | π → π |
| HOMO → LUMO+1 | --- | --- | π → σ |
| HOMO-1 → LUMO | --- | --- | σ → π* |
Data in this table is illustrative of typical DFT calculations on borane clusters and not specific to this compound.
Analysis of Electronic Density Redistribution and Local Fukui Functions
The distribution of electron density in the [SB₉H₁₂]⁻ anion is a key factor in its reactivity. Computational analysis can map the electron density surface, revealing regions that are electron-rich or electron-poor. In the arachno-thiadecaborate anion, the sulfur heteroatom introduces a perturbation in the electron distribution compared to a purely borane cluster.
Fukui functions are a concept derived from DFT that helps to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. The local Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes.
f⁺(r) : Predicts sites for nucleophilic attack (where an electron is added).
f⁻(r) : Predicts sites for electrophilic attack (where an electron is removed).
f⁰(r) : Predicts sites for radical attack.
For the [SB₉H₁₂]⁻ anion, one would expect the Fukui functions to highlight specific boron atoms or the sulfur atom as potential centers for chemical reactions. For instance, regions with a high f⁻(r) value would be susceptible to attack by electrophiles. While specific Fukui function calculations for this compound are not detailed in the available literature, the methodology is widely applied in computational studies of borane cluster chemistry to understand and predict reactivity patterns. acs.orgresearchgate.net
The following table illustrates the type of data that would be generated from a Fukui function analysis on the atoms of the [SB₉H₁₂]⁻ cage.
| Atom | f⁺(r) (a.u.) | f⁻(r) (a.u.) | f⁰(r) (a.u.) |
| S | --- | --- | --- |
| B(1) | --- | --- | --- |
| B(2) | --- | --- | --- |
| ... | --- | --- | --- |
This table is a template for data that would be obtained from a Fukui function analysis and is not populated with specific values for this compound.
Theoretical Modeling of Cation-Anion Interactions Involving the Cesium Ion
The interaction between the cesium cation (Cs⁺) and the thiadecaborate anion ([SB₉H₁₂]⁻) in the solid state is primarily electrostatic in nature. The large, soft cesium cation interacts with the diffuse negative charge of the borane cluster. While often considered a simple counterion, the cesium ion can influence the crystal packing and, to a lesser extent, the electronic structure of the anion.
Theoretical modeling of these interactions can be performed using various computational techniques. These models can range from simple electrostatic potential maps, which visualize the charge distribution and likely sites of cation-anion interaction, to more complex quantum chemical calculations that can quantify the interaction energy and describe the nature of the bonding. Non-covalent interaction (NCI) plots are a common tool to visualize and characterize weak interactions, such as those between the cesium ion and the borane cage. These interactions can include ion-dipole, ion-induced dipole, and dispersion forces.
In related systems, such as complexes of cyclodextrins with dodecaborate (B577226) anions, computational studies have shown that the interaction is dominated by electrostatics. nih.gov Similar principles would apply to the interaction between Cs⁺ and [SB₉H₁₂]⁻. The cesium ion would likely be situated in a position that maximizes its electrostatic interaction with the negatively charged regions of the anion, which are typically delocalized over the hydrogen atoms and the boron framework. The large size and low charge density of the cesium ion result in a relatively non-polarizing interaction.
A summary of the types of interactions and their typical energy ranges as they would apply to the this compound system is provided in the table below.
| Interaction Type | Contributing Factors | Typical Energy Range (kJ/mol) |
| Ion-Pair Electrostatic | Charge on Cs⁺ and [SB₉H₁₂]⁻ | Dominant |
| Ion-Dipole | Interaction of Cs⁺ with local dipoles on the anion | Moderate |
| Ion-Induced Dipole | Polarization of the anion by the Cs⁺ ion | Weak |
| Dispersion Forces | Correlated electron movements | Weak to Moderate |
This table provides a general overview of cation-anion interactions relevant to the compound.
Spectroscopic Characterization of Cesium Thiadecaborane
Vibrational Spectroscopy for Structural and Bonding Information
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation corresponding to these vibrational energies, one can deduce information about bond strengths, molecular structure, and the presence of specific functional groups.
Raman spectroscopy is a light scattering technique that is highly effective for examining the structural framework of borane (B79455) cages. It is particularly sensitive to symmetric vibrations and bonds involving less polarizable atoms, making it ideal for studying the B-H and B-B bonds that constitute the thiadecaborane cage.
In the Raman spectrum of a thiadecaborane anion, the most prominent bands typically appear in the high-frequency region, corresponding to the boron-hydrogen stretching modes. These B-H stretching vibrations are generally observed between 2400 and 2600 cm⁻¹. The exact frequencies and number of bands depend on the specific geometry of the cage and the different environments of the B-H vertices. Cage breathing modes and other deformations of the boron-sulfur framework (B-B and B-S vibrations) are found at lower frequencies, typically in the range of 250 to 1200 cm⁻¹. researchgate.net The high symmetry of some closo-borane cages can lead to fewer observed Raman bands than might be expected, while lower symmetry in nido- or arachno- structures results in more complex spectra.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly sensitive to polar bonds and is complementary to Raman spectroscopy. For cesium thiadecaborane, FTIR is instrumental in identifying B-H vibrations and can also detect impurities or functional groups from organic derivatization.
The B-H stretching vibrations in thiadecaboranes give rise to strong, sharp absorption bands in the 2400–2600 cm⁻¹ region of the FTIR spectrum. researchgate.net The presence of the sulfur heteroatom within the cage can influence the electronic distribution, leading to slight shifts in the B-H vibrational frequencies for adjacent boron atoms. Lower frequency regions of the spectrum, from 700 to 1200 cm⁻¹, contain complex absorptions corresponding to cage deformation modes, including B-B and B-S stretching and bending vibrations. unl.edu The absence of significant absorption bands in the 1600-1800 cm⁻¹ and 2800-3000 cm⁻¹ regions can confirm the purity of the sample and the absence of carbonyl or C-H bonds, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of borane clusters in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity, symmetry, and electronic environment of atoms within the molecule.
Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B (spin 3/2, 80% natural abundance) being the nucleus of choice for NMR studies due to its higher sensitivity. nih.gov The ¹¹B NMR spectrum of a thiadecaborane provides a unique fingerprint of its cage structure. The number of distinct signals in the proton-decoupled spectrum directly corresponds to the number of symmetrically non-equivalent boron atoms in the cage. nih.gov
The chemical shifts (δ) in ¹¹B NMR are highly sensitive to the coordination number of the boron atom and the nature of its neighbors. In a closo-thiadecaborane, boron atoms attached to the sulfur heteroatom are typically shifted significantly downfield compared to other boron atoms in the cage. The relative intensity of each signal reflects the number of boron atoms in that specific electronic environment. For example, a thiadecaborane cage with C₂ᵥ symmetry might show a pattern of resonances with intensity ratios corresponding to the different boron orbits (e.g., 2:2:2:1:2). Furthermore, proton-coupled ¹¹B NMR spectra show splitting of each signal into a doublet due to coupling with the directly attached terminal proton (¹J(¹¹B-¹H)), confirming the presence of a B-H bond.
Cesium-133 is an excellent nucleus for NMR spectroscopy, possessing 100% natural abundance and a spin of 7/2. huji.ac.il Although it is a quadrupolar nucleus, its low quadrupole moment often results in sharp NMR signals, especially in symmetric environments. huji.ac.il ¹³³Cs NMR spectroscopy is used to study the environment of the cesium cation and its interactions with the thiadecaboranate anion.
In solution, the ¹³³Cs chemical shift is sensitive to factors such as solvent, temperature, and the concentration of the salt, which provide insights into ion-pairing and solvation dynamics. nih.gov In the solid state, ¹³³Cs NMR can distinguish between crystallographically inequivalent cesium sites in the crystal lattice. researchgate.net The line shape and width can also provide information on the mobility of the cesium cations and the symmetry of their local coordination environment. A narrow, single resonance would suggest a highly symmetric environment and/or high cation mobility, whereas multiple or broadened signals would indicate lower symmetry or restricted motion.
When this compound is functionalized with organic substituents, ¹H and ¹³C NMR are essential for confirming the success of the derivatization and characterizing the structure of the attached organic moiety. mdpi.com
The ¹H NMR spectrum will show characteristic signals for the protons within the organic group. Their chemical shifts, splitting patterns (multiplicity), and integration values provide definitive information about the structure and connectivity of the substituent. youtube.com The protons directly attached to the boron cage (B-H protons) often appear as broad, overlapping signals in the ¹H spectrum due to coupling with the quadrupolar ¹¹B nuclei, making them difficult to analyze without specialized techniques like ¹¹B decoupling.
The ¹³C NMR spectrum is used to observe the carbon framework of the organic derivative. libretexts.orglibretexts.org In a proton-decoupled spectrum, each unique carbon atom in the substituent will typically produce a single sharp peak. The chemical shifts of these peaks indicate the type of carbon environment (e.g., aliphatic, aromatic, adjacent to a heteroatom). oregonstate.edu Together, ¹H and ¹³C NMR provide unambiguous evidence for the covalent attachment of the organic group to the thiadecaborane cage. rsc.org
Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC-DEPT)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for determining the intricate connectivity and spatial relationships of atoms within a molecule.
Correlation Spectroscopy (COSY) experiments would be instrumental in identifying scalar-coupled boron (¹¹B) and proton (¹H) nuclei within the thiadecaborane cage. Cross-peaks in a ¹¹B-¹¹B COSY spectrum would definitively map out the B-B bond network.
Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, helping to confirm the three-dimensional structure of the [B₉H₉S]⁻ anion.
Heteronuclear Single Quantum Coherence-Distortionless Enhancement by Polarization Transfer (HSQC-DEPT) would be employed to correlate directly bonded ¹¹B and ¹H nuclei, allowing for the unambiguous assignment of proton signals to their corresponding boron atoms in the cluster.
However, a thorough search of scientific databases has not yielded any published 2D NMR data for this compound.
Nucleus-Independent Chemical Shift (NICS) and Anisotropy of Induced Current Density (AICD) for Aromaticity Assessment
The concept of aromaticity in borane clusters is a subject of significant theoretical interest. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD) are vital for quantifying this property.
NICS calculations involve placing a "ghost" atom at the center of the borane cage and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
AICD plots provide a visual representation of the electron delocalization and ring currents in response to an external magnetic field. For an aromatic system, a strong diatropic ring current would be observed.
Despite the utility of these methods, no specific NICS or AICD studies for the [B₉H₉S]⁻ anion have been found in the reviewed literature.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Crystal Lattice Parameters and Polyhedral Geometry
A successful single-crystal X-ray diffraction experiment on this compound would yield crucial information, including:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact position of each cesium, boron, sulfur, and hydrogen atom within the unit cell.
Bond Lengths and Angles: Providing a detailed geometric description of the [B₉H₉S]⁻ polyhedral cage and its interaction with the cesium cation.
A comprehensive search has not located any published crystallographic data or reports on the single-crystal structure of this compound.
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples. A PXRD pattern of a synthesized batch of this compound would be used to:
Confirm Phase Identity: By comparing the experimental diffraction pattern to a calculated pattern from single-crystal data or to a standard reference pattern.
Assess Sample Purity: The presence of peaks from other crystalline phases would indicate impurities.
Determine Lattice Parameters: Through a process of indexing and refinement, it is possible to extract unit cell parameters from high-quality powder data.
No experimental or reference powder diffraction patterns for this compound are currently available in public databases.
Mass Spectrometry for Molecular Identity and Purity
Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing ionic compounds like this compound. In a negative-ion mode ESI-MS experiment, the primary species expected would be the [B₉H₉S]⁻ anion. The resulting mass spectrum would be characterized by a distinct isotopic pattern due to the presence of two abundant boron isotopes (¹⁰B and ¹¹B). This pattern serves as a unique fingerprint for boron-containing clusters.
Despite the expected utility of this technique, no published ESI-MS data for this compound has been identified.
Other Spectroscopic Techniques for Electronic Properties
The electronic properties of complex inorganic compounds are often investigated using a variety of spectroscopic techniques. These methods provide insights into the arrangement of electrons in molecular orbitals and the energies required to promote them to higher energy states.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a principal technique for studying electronic transitions within a molecule or ion. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs photons of a specific wavelength, electrons are excited from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.
For polyhedral borane clusters and their derivatives, UV-Vis spectroscopy can provide valuable information about their electronic structure. The electronic transitions in these compounds are often associated with the delocalized electrons within the boron cage framework. These clusters are considered three-dimensional aromatic systems, and their electronic behavior can be complex.
In the absence of specific experimental data for this compound, a general understanding of related compounds can offer a hypothetical framework. For instance, studies on other closo-borane anions have shown that their UV absorption spectra can be influenced by substituents attached to the boron cage. These substituents can alter the energies of the molecular orbitals and, consequently, the wavelengths of electronic transitions. For example, pyridinium (B92312) derivatives of the [closo-B10H10]2- anion exhibit intramolecular charge-transfer bands in their UV-Vis spectra. The position of these bands can be tuned by changing the substituents on the pyridine (B92270) ring or the boron cluster, demonstrating how electronic properties can be systematically modified.
A hypothetical UV-Vis spectrum for this compound would be expected to show absorptions corresponding to transitions involving the molecular orbitals of the thiadecaborane anion. The presence of the sulfur heteroatom within the boron framework would influence the electronic structure and, therefore, the observed spectrum, distinguishing it from that of a simple borane anion. However, without experimental data, any discussion of specific absorption maxima or the nature of the electronic transitions remains speculative.
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| Solvent | Data Not Available |
| λmax 1 (nm) | Data Not Available |
| Molar Absorptivity (ε) 1 (M-1cm-1) | Data Not Available |
| Electronic Transition 1 | Data Not Available |
| λmax 2 (nm) | Data Not Available |
| Molar Absorptivity (ε) 2 (M-1cm-1) | Data Not Available |
| Electronic Transition 2 | Data Not Available |
Reactivity and Chemical Transformations of Cesium Thiadecaborane
Redox Chemistry of Thiadecaborane Clusters
The term "redox" is a combination of "reduction" and "oxidation," chemical processes that involve the transfer of electrons between species. libretexts.org In these reactions, one substance is oxidized (loses electrons) while another is reduced (gains electrons). libretexts.org The thiadecaborane cluster exhibits a rich redox chemistry, undergoing both oxidation and reduction to form various cluster architectures. This redox flexibility is a key feature of its chemical nature.
Investigation of Oxidation Pathways
The oxidation of thiadecaborane clusters can be achieved using various oxidizing agents, such as oxygen and halogens. This process leads to the formation of higher oxidation state boron compounds. For instance, the oxidation of rhodathiaborane clusters can be induced, which involves a formal oxidation of the rhodium metal center. chemrxiv.org The specific products formed depend on the reagents and reaction conditions employed.
Research into the redox chemistry of related metallaborane clusters has shown that oxidation can lead to changes in the cluster's geometry. For example, some rhodathiaboranes exhibit a closo-to-arachno redox flexibility. researchgate.net Density functional theory (DFT) calculations have been used to study the effects of redox switching on the properties of related borane (B79455) derivatives, revealing significant changes in their electronic structure upon one-electron oxidation. researchgate.net
Studies of Reduction Reactions
Reduction of thiadecaborane clusters can be accomplished using reducing agents like hydrogen or lithium aluminum hydride. This results in the formation of lower oxidation state boron compounds. The reduction of closo-rhodathiadecaborane has been shown to be a facile two-electron process, highlighting the cluster's ability to act as an electron reservoir. researchgate.netdntb.gov.ua
In some cases, reduction can lead to the expulsion of the heteroatom. For example, the reduction of 1-SB₉H₉ in a sodium-ammonia solution results in the removal of the sulfur atom as a sulfide (B99878) ion (S²⁻) and the formation of the corresponding borane anion, B₉H₉²⁻. researchgate.net However, other reduction methods, such as using sodium in THF, are not as clean and can lead to degradation and coupling products in addition to simple deltahedral opening. researchgate.net
Functionalization Reactions at the Boron Cage
The boron cage of thiadecaborane is amenable to a variety of functionalization reactions, allowing for the introduction of different substituents and the creation of a wide range of derivatives. These reactions include regioselective substitutions, transition metal-mediated B-H activations, and halogenations.
Regioselective Substitution and Derivatization Strategies
Substitution reactions on the thiadecaborane framework allow for the replacement of one or more atoms with other atoms or groups. Common reagents for these reactions include alkyl halides and aryl halides. The nucleophilicity of the thiadecaborate anion, enhanced by the sulfur center, facilitates ligand substitution.
A long-term hydrolysis product of [6-SB₉H₁₂]⁻ has been identified as [endo-9-(OH)-arachno-6-SB₉H₁₁]⁻, demonstrating a specific substitution at a boron vertex. researchgate.netresearchgate.net The regioselectivity of these reactions is a critical aspect, and controlling it is key to synthesizing specific isomers.
Transition Metal-Mediated B-H Activation and Functionalization
Transition metal complexes can mediate the activation and functionalization of B-H bonds in thiadecaborane clusters. For example, reactions with iridium or rhodium complexes can yield metallathiaboranes. The reaction of [PSH][arachno-4-SB₈H₁₁] with [RhCl(PPh₃)₃] produces new rhodathiaboranes, demonstrating the insertion of a metal fragment into the borane cluster. researchgate.net These reactions highlight the ability of the thiadecaborane framework to act as a ligand in coordination chemistry. researchgate.net
Halogenation and Deuteration Reactions on the Thiadecaborane Framework
Halogenation of the thiadecaborane framework can be achieved, leading to the substitution of hydrogen atoms with halogen atoms. For instance, the reaction of 12-X-closo-SB₁₁H₁₀ (where X is H or I) with N-heterocyclic carbenes can lead to deprotonated species, and subsequent reactions can result in deboronation, showcasing the reactivity of halogenated thiaboranes. acs.org
While specific studies on the deuteration of cesium thiadecaborane were not found, deuterium-labeling experiments are a common technique to investigate reaction mechanisms in related borane and metallaborane chemistry. researchgate.net For example, such experiments have been used to establish that the protonation of a cobaltocene (B1669278) anion occurs directly at the ligand without involving a metal hydride intermediate. researchgate.net
Coordination Chemistry of Thiadecaborane as a Ligand
The thiadecaborane anion, [SB₉H₁₂]⁻, derived from this compound, serves as a versatile ligand in coordination chemistry. Its sulfur center enhances its nucleophilicity compared to isoelectronic borane clusters, facilitating reactions with metal complexes to form a class of compounds known as metallathiaboranes. In these complexes, the thiadecaborane cage coordinates to a central metal atom, which is also bonded to other ligands. libretexts.orgmsu.edu The metal center can be formally incorporated into the polyhedral cluster framework.
Synthesis and Characterization of Metallathiaborane Complexes (e.g., Iridathiaboranes, Nickellathiaboranes)
The synthesis of metallathiaborane complexes often involves the reaction of this compound with a suitable metal halide or organometallic precursor. The specific geometry and composition of the resulting complex depend on the metal, its ligands, and the reaction conditions.
Iridathiaboranes: The reaction of this compound, Cs[arachno-6-SB₉H₁₂], with [IrCl(CO)(PMe₃)₂] in a dichloromethane (B109758) (CH₂Cl₂) solvent yields an 11-vertex iridathiaborane complex. researchgate.net The product, [8,8,8-(CO)(PMe₃)₂-nido-8,7-IrSB₉H₁₀], is a pale-yellow solid. researchgate.net In this nido-type cluster, the iridium atom and the sulfur atom occupy adjacent positions (vertices 8 and 7) on the open pentagonal face of the polyhedral cage. researchgate.net This complex can undergo further reactions; for example, treatment with trimethylamine (B31210) N-oxide (Me₃N=O) or thermal decarbonylation leads to the formation of a different 11-vertex cluster, [1,1,1-(H)(PMe₃)₂-isonido-1,2-IrSB₉H₉]. researchgate.net
Nickellathiaboranes: A series of nickellathiaborane complexes can be synthesized from the reaction of this compound with bis(diphenylphosphino)ethane nickel(II) chloride, [NiCl₂(dppe)], in the presence of lithium triethylborohydride (Li[BHEt₃]) at low temperatures. researchgate.net This reaction yields multiple products, demonstrating the complex reactivity of the system. The main product isolated is the 11-vertex arachno-nickellathiaborane, [6,6-(dppe)-arachno-6,9-NiSB₈H₁₀]. researchgate.net Other minor products that have been isolated and characterized include ethyl-substituted nido-nickellathiaboranes and a closo-nickellathiaborane, as detailed in the table below. researchgate.net
Interactive Table 1: Synthesis of Nickellathiaborane Complexes
| Precursors | Product | Yield | Cluster Geometry |
| Cs[arachno-SB₉H₁₂], Li[BHEt₃], [NiCl₂(dppe)] | [6,6-(dppe)-arachno-6,9-NiSB₈H₁₀] | 30% | arachno |
| Cs[arachno-SB₉H₁₂], Li[BHEt₃], [NiCl₂(dppe)] | [7-Et-8,8-(dppe)-nido-8,7-NiSB₉H₁₀] | 1% | nido |
| Cs[arachno-SB₉H₁₂], Li[BHEt₃], [NiCl₂(dppe)] | [9-Et-8,8-(dppe)-nido-8,7-NiSB₉H₁₀] | 0.1% | nido |
| Cs[arachno-SB₉H₁₂], Li[BHEt₃], [NiCl₂(dppe)] | [2,2-(dppe)-closo-2,1-NiSB₈H₈] | < 1% | closo |
Characterization of these complexes relies on a combination of techniques, including single-crystal X-ray diffraction to determine the solid-state structure and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹¹B, ³¹P, ¹H) to elucidate the structure and dynamics in solution. researchgate.netunizar.es
Fluxional Behavior and Dynamics in Metal-Thiadecaborane Systems
A significant feature of many metallathiaborane and related metallaborane complexes is their dynamic or "fluxional" behavior in solution. researchgate.netresearchgate.net This intramolecular motion is often observable on the NMR timescale and can be studied using variable-temperature NMR experiments. unizar.esethernet.edu.et
In systems like [(EtNC)(dppe)-nido-NiB₁₀H₁₂], a close analog to nickellathiaboranes, the dynamic process involves a mutual contra-rotation of the metal's ligand sphere relative to the borane cage. unizar.es This metal-to-borane rotation can lead to a weakening of a metal-ligand bond (e.g., a Ni-P bond), allowing one end of a bidentate ligand like dppe to detach. This creates a vacant coordination site on the metal, which can facilitate ligand exchange reactions. unizar.es
DFT (Density Functional Theory) calculations on model rhodium-thiaborane compounds have been used to define the fluxional process and map the intermediates involved. researchgate.net For one such rhodium complex, the free energy of activation (ΔG‡) for the metal-to-heteroborane bonding sphere fluxionality was calculated to be 48.4 kJ mol⁻¹. researchgate.net This fluxionality highlights the lability of the metal-to-borane interaction in solution, where the solid-state structure determined by X-ray crystallography may represent only one of several low-energy conformations accessible in solution. unizar.es
Reactivity with Solvents and Environmental Stability
The reactivity and stability of this compound are heavily influenced by its interaction with its environment, particularly with solvents. The large, soft cesium cation (Cs⁺) and the polyhedral thiaborane anion ([SB₉H₁₂]⁻) dictate its solubility and chemical behavior.
Interactions with Various Solvent Systems (e.g., Polar Solvents)
This compound's reactivity is pronounced in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). umich.edu This is attributed to the "cesium effect," a phenomenon where the large, poorly solvating cesium cation leads to weak ion pairing in such solvents. umich.edu Consequently, the thiadecaborane anion is "essentially free" and highly nucleophilic, enhancing its reactivity in displacement reactions. umich.edu
The high solubility of many cesium salts in polar organic solvents is a well-documented characteristic. wikipedia.org For instance, cesium carbonate exhibits significantly higher solubility in solvents like DMF, ethanol, and DMSO compared to other alkali metal carbonates. wikipedia.org This general property suggests that this compound will also have favorable solubility in these media, facilitating its use in synthesis. umich.edu
Interactive Table 2: Solubility of a Related Cesium Salt (Cesium Carbonate) in Polar Solvents
| Solvent | Formula | Solubility (g/L) |
| Water | H₂O | 2605 (at 15 °C) |
| Ethanol | C₂H₅OH | 110 |
| Dimethylformamide (DMF) | C₃H₇NO | 119.6 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 361.7 |
Data for Cesium Carbonate (Cs₂CO₃) is provided as a reference for the general solubility of cesium salts in polar solvents. wikipedia.org
Conversely, this compound is expected to have low solubility in nonpolar solvents such as toluene (B28343) or p-xylene, a common trait for ionic salts. wikipedia.org
Hydrolytic Stability and Decomposition Pathways of this compound
The hydrolytic stability of this compound is a balance between the high reactivity of cesium compounds and the intrinsic stability of the thiaborane cage. Elemental cesium metal reacts explosively with water, even at low temperatures, due to its extremely electropositive nature. wikipedia.orgusgs.gov While this compound as a salt does not exhibit this level of reactivity, the cesium cation readily dissolves in water. usgs.gov
The stability of the compound in aqueous environments largely depends on the thiaborane anion. The synthesis of the [B₉H₁₂S]⁻ anion can be achieved in an aqueous medium via the reaction of decaborane(14) with aqueous ammonium (B1175870) polysulfide, which suggests the anion possesses a degree of hydrolytic stability. researchgate.net
However, prolonged exposure to water or atmospheric moisture, especially under non-neutral pH conditions, could lead to decomposition. In acidic or basic solutions, the polyhedral boron framework may undergo degradation. While specific decomposition pathways for this compound have not been extensively detailed in the provided literature, studies on analogous cesium compounds like cesium silicates show that stability can vary. For example, among different cesium silicate (B1173343) species, Cs₂Si₄O₉ is the most stable in an open-air environment, indicating a resistance to hydrolysis and reaction with atmospheric CO₂. brin.go.id This suggests that the stability of this compound in the environment would similarly depend on the formation of stable, less soluble, or kinetically inert products or intermediates.
Applications of Cesium Thiadecaborane in Advanced Chemical Systems and Materials Science
Role in Catalysis and Catalytic Processes
The distinct structure of cesium thiadecaborane lends itself to catalytic applications, both as a promoter and as a structural component in more complex catalytic systems.
This compound as a Catalyst Promoter in Chemical Transformations
Cesium compounds, in general, are recognized for their role as effective promoters in various catalytic reactions. They can enhance the dispersion of active metal particles, leading to a larger surface area for reactions to occur. For instance, the addition of cesium to silver-based catalysts has been shown to increase the dispersion of silver particles, which in turn enhances the selectivity of ethylene (B1197577) oxide production by 30%. scielo.br This promotional effect is often electronic, where cesium donates electron density to the active metal, strengthening the bonds with reactant molecules and influencing reaction pathways. csic.es In the context of ruthenium-based catalysts for Fischer-Tropsch synthesis, cesium promotion leads to a decrease in methane (B114726) production and an increase in the formation of longer-chain hydrocarbons and olefins. csic.es
While specific studies focusing solely on this compound as a promoter are not widely available, the known behavior of cesium in catalysis suggests that this compound could act as a Lewis acid, facilitating various chemical reactions by accepting electrons. This property is valuable in creating new synthetic routes and improving the efficiency of organic synthesis processes like hydrogenation and oxidation.
Integration of Thiadecaborane Scaffolds in Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental in modern chemistry for creating carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions are crucial in the synthesis of a wide range of products, from pharmaceuticals to advanced materials. eie.grresearchgate.net The development of efficient catalytic systems is a primary focus of research in this area. eie.gr
While direct integration of thiadecaborane scaffolds into these reactions is an area of ongoing research, the broader class of sulfur-containing compounds is known to be important in the synthesis of various biologically active molecules and materials. rsc.org The use of novel ligands and reaction partners is a key strategy for advancing cross-coupling catalysis. nih.gov For example, thiosemicarbazones have been explored as ligands in palladium-catalyzed coupling reactions. eie.gr Given the unique structure of the thiadecaborane cage, it presents an intriguing possibility for the design of new ligands or catalyst components in cross-coupling reactions, although specific research on this application is still emerging.
Development of Ionic Liquids and Electrolyte Materials
The unique properties of this compound make it a candidate for the development of advanced electrolyte materials, particularly for energy storage applications.
Exploration of this compound in Energy Storage Devices
Ionic liquids (ILs) are salts with low melting points that are being extensively investigated as electrolytes for batteries and supercapacitors due to their low vapor pressure, high thermal stability, and wide electrochemical window. sigmaaldrich.comfrontiersin.org The function of an electrolyte is to facilitate the movement of ions between the anode and cathode during charging and discharging cycles. frontiersin.org
Recent research has explored the use of cesium ions in ionic liquid electrolytes for energy storage. For instance, the electrochemical intercalation of cesium ions into graphite (B72142) has been demonstrated using an ionic liquid-based electrolyte, achieving an initial reversible capacity of 180 mAh g⁻¹ at room temperature. jst.go.jp The formation of a stage-1 cesium-graphite intercalation compound (CsC₈) was confirmed, highlighting the potential for cesium-based electrolytes in secondary batteries. jst.go.jp
The combination of metal-organic frameworks (MOFs) with ionic liquids to create hybrid solid electrolytes is another promising area. These materials can exhibit high ionic conductivity and are being explored for use in metal-ion batteries. frontiersin.org Although specific studies on this compound in these systems are limited, its ionic nature and the presence of a large cesium cation suggest it could be a valuable component in the design of novel electrolytes.
Applications in Advanced Materials Science
The properties of cesium-containing compounds make them highly relevant in the field of advanced materials, particularly for optoelectronic applications. chalmers.seopenaccessjournals.com
Components for Optoelectronic Devices (e.g., Electron Injection Layers in OLEDs, Perovskite Solar Cells)
Cesium has proven to be a critical component in the development of high-performance and stable perovskite solar cells. The incorporation of cesium into perovskite materials can enhance their thermal stability and reduce defects, leading to improved power conversion efficiency (PCE). mdpi.commdpi.com For example, incorporating a small amount of cesium into a triple cation perovskite film can significantly increase the short-circuit current density and fill factor, resulting in a higher PCE. mdpi.com Studies have shown that perovskite solar cells containing 10% cesium can achieve a PCE of 20%. mdpi.com
The use of all-inorganic cesium lead halide perovskites, such as CsPbI₃ and CsPbBr₃, is particularly promising due to their superior thermal stability compared to their hybrid organic-inorganic counterparts. nih.govarxiv.org While phase stability at room temperature can be a challenge, significant research is underway to address this. nih.gov The incorporation of additives, such as silver iodide, into cesium lead mixed halide perovskites has been shown to improve film quality, increase grain size, and reduce defects, leading to enhanced solar cell performance. nih.gov
In the realm of organic light-emitting diodes (OLEDs), cesium compounds are also utilized. For instance, cesium azide (B81097) has been employed as an effective n-dopant in the electron-transporting layer, and doping aluminum quinoline (B57606) (Alq₃) with cesium carbonate (Cs₂CO₃) has been shown to improve electron injection. researchgate.net Furthermore, the workfunction of metal oxides can be tuned by over 1.1 eV through cesium intercalation, allowing them to function as either electron or hole transport layers in organic optoelectronic devices. hku.hk
While direct applications of this compound in these devices are not yet widely reported, the demonstrated benefits of cesium in optoelectronics suggest that the unique properties of this boron cluster compound could offer new avenues for materials design in this field.
Integration into Novel Nanomaterials for Electronic Applications
The development of advanced electronic devices is intrinsically linked to the discovery and integration of novel materials with tailored properties. While direct integration of this compound into electronic components is an emerging area of research, its role as a precursor for boron-rich nanomaterials presents a promising avenue. Boron and its compounds are known for their high strength-to-weight ratios, thermal stability, and unique electronic properties, making them suitable for various applications in materials science.
This compound can serve as a single-source precursor for the synthesis of complex boron-based nanomaterials. Through processes such as pyrolysis, this compound can be decomposed under controlled conditions to yield nanostructured materials that may include boron, sulfur, and cesium. The composition and structure of these resulting nanomaterials can be tuned by adjusting the reaction parameters. The potential applications in electronics for such boron-rich nanomaterials are vast, ranging from components in semiconductors to specialized coatings with high thermal and electrical resistance. Research into low-dimensional metal halides, including cesium-containing compounds, has highlighted their potential in optoelectronics, suggesting that complex cesium-boron-sulfur nanomaterials could exhibit interesting photoelectric properties. nih.gov
Table 1: Potential Electronic Applications of Boron-Rich Nanomaterials Derived from this compound
| Potential Application | Desired Property of Nanomaterial | Role of this compound |
| Semiconductor Components | Tunable bandgap, high charge carrier mobility | Precursor for creating doped or composite boron nitride or other boron-based semiconductor materials. |
| High-Frequency Electronics | Low dielectric constant, high thermal conductivity | Source for boron-based insulating or substrate layers. |
| Thermal Management | High thermal stability and conductivity | Precursor for thermally conductive but electrically insulating fillers in electronic packaging. |
| Radiation Hardened Electronics | Neutron absorption capability | The ¹⁰B isotope, present in natural boron, has a high neutron cross-section, making derived materials suitable for radiation shielding in sensitive electronics. |
Detailed research is required to fully explore and realize the synthesis of specific electronic nanomaterials from this compound and to characterize their performance in electronic devices.
Fabrication of Specialty Glasses and Fiber Optics Components
Boron, in the form of boric oxide (B₂O₃), is a critical component in the manufacture of specialty glasses, most notably borosilicate glass. borochemie.comfiberopticsystems.com The incorporation of boron lowers the melting temperature of the glass, reduces its coefficient of thermal expansion, and enhances its chemical and thermal shock resistance. researchgate.net These properties are essential for applications ranging from laboratory glassware to the optical fibers that form the backbone of global telecommunications. fiberopticsystems.com
While this compound is not a conventional raw material for glass production, the fundamental role of boron in glass chemistry suggests potential for boron cluster compounds in creating novel glass formulations. The introduction of boron in a pre-organized cluster form, along with sulfur and cesium, could lead to specialty glasses with unique optical or mechanical properties. For instance, the high cesium content could significantly alter the refractive index of the glass, a key parameter in fiber optic design. The presence of sulfur could lead to the formation of chalcogenide-like glass phases, known for their transmission in the infrared region of the spectrum.
Borosilicate glasses used in fiber optics can contain a significant percentage of B₂O₃. borochemie.com The development of nanostructured optical fibers, including those with glass-ceramic phases or metallic nanoparticles, is an active area of research aimed at creating materials with superior performance. researchgate.net The use of specialized precursors like this compound could be explored in the fabrication of such advanced, next-generation optical fibers.
Table 2: Comparison of Conventional Boron Source vs. Potential Role of this compound in Specialty Glass
| Feature | Conventional Boron Source (e.g., Boric Acid, Colemanite) | Potential Role of this compound |
| Form of Boron | Simple oxides or borates (e.g., B₂O₃) | Complex polyhedral borane-sulfur cluster |
| Function in Glass Melt | Acts as a flux, network former, and reduces viscosity. borochemie.com | Potentially similar fluxing and network-forming roles, with the added influence of the cluster structure. |
| Impact on Properties | Lowers thermal expansion, increases chemical durability and thermal shock resistance. researchgate.net | Could introduce novel optical properties (e.g., high refractive index due to Cs), or IR transmission (due to S). |
| Application | Standard borosilicate glasses, E-glass, optical fibers. borochemie.comfiberopticsystems.com | Advanced specialty glasses, active optical fibers, IR-transmitting fiber optics. |
Further investigation is necessary to determine the feasibility and advantages of using boron cluster compounds like this compound in the synthesis of specialty glasses and optical fibers.
Utilization of Boron Cluster-Based Systems for Ligand Design in Inorganic Chemistry
The design of ligands to tune the electronic and steric properties of metal centers is a cornerstone of modern inorganic and organometallic chemistry, with profound impacts on catalysis and materials science. rsc.orgnih.gov Boron clusters, with their three-dimensional cage structures and diverse reactivity, represent a unique class of ligands. The thiadecaborate anion, [SB₉H₁₂]⁻, found in this compound, is an excellent example of such a system.
The [SB₉H₁₂]⁻ anion has an arachno geometry, meaning it is an open-cage structure. The sulfur heteroatom in the cluster enhances its nucleophilicity compared to pure borane (B79455) anions, making it a versatile precursor for coordination to metal centers. Reactions of this compound with transition metal complexes, for example those of iridium or rhodium, can lead to the substitution of existing ligands and the formation of metallathiaboranes. In these new compounds, the metal atom becomes incorporated into the boron cluster framework itself, leading to novel structures with potential applications in catalysis.
The use of this compound in ligand design offers several advantages:
Structural Rigidity and 3D Geometry: The polyhedral framework provides a well-defined and rigid coordination environment.
Tunable Electronics: The electronic properties of the cluster can be modified through substitution on the boron cage.
Stabilization of Metal Centers: The robust cage can stabilize reactive metal centers, potentially enabling novel catalytic cycles.
The development of chiral-at-metal catalysts, where chirality originates from the arrangement of achiral ligands around a metal center, is a growing field. rsc.org The complex, three-dimensional nature of ligands derived from this compound could be exploited in this context to create new asymmetric catalysts.
Applications in Chemical Separations and Environmental Chemistry
Investigation of Cesium Speciation and Transport in Non-Biological Chemical Systems (e.g., Reactor Coolant Systems)
In the event of a severe accident in a light-water nuclear reactor, the behavior of fission products, particularly radioactive cesium isotopes like ¹³⁷Cs, is of critical importance for safety assessment and mitigation strategies. The reactor coolant system (RCS) is a high-temperature, high-pressure aqueous environment where the chemical form, or speciation, of cesium dictates its transport, deposition, and potential for release. iaea.orgoecd-nea.org
Under these conditions, cesium released from nuclear fuel is expected to form various compounds. Thermodynamic analyses and experimental studies indicate that cesium hydroxide (B78521) (CsOH) is a major species, but in the presence of other materials in the reactor core and coolant, more complex chemistry occurs. iaea.orgtandfonline.com Specifically, the presence of boron, used as a soluble reactivity control agent (boric acid) and in control rods (B₄C), leads to the formation of cesium borates (e.g., CsBO₂). tandfonline.comresearchgate.net These compounds can have different volatilities and surface interaction properties compared to CsOH or cesium iodide (CsI), another key species. tandfonline.com
While this compound itself is not a compound expected to be found pre-existing in a reactor, the study of its properties can contribute to understanding the broader Cs-B-S-H chemical system. Key research questions include:
The thermal stability of complex cesium-boron compounds in high-temperature steam environments.
The potential for formation of boron-sulfur anions if sulfur sources are present (e.g., from impurities or certain components).
The interaction of such species with reactor structural materials, such as stainless steel surfaces.
Understanding the fundamental chemistry of cesium and boron under reactor conditions is essential for developing accurate models of fission product transport and for designing effective cleanup and decontamination technologies. tandfonline.com
Table 3: Key Cesium Species in Reactor Coolant Systems Under Accident Conditions
| Chemical Species | Formula | Conditions Favoring Formation | Significance for Transport |
| Cesium Hydroxide | CsOH | Reaction of Cs with steam; dominant in many scenarios. iaea.org | Volatile at high temperatures, highly reactive. |
| Cesium Iodide | CsI | Reaction of Cs with iodine fission products. tandfonline.com | Less volatile than elemental iodine, but can decompose. |
| Cesium Borate | CsBO₂ | Reaction of CsOH with boric acid or its decomposition products. tandfonline.comresearchgate.net | Generally less volatile than CsOH, affecting cesium retention in the RCS. |
| Cesium Molybdate | Cs₂MoO₄ | Reaction with molybdenum from fuel or structural components. tandfonline.com | Low volatility, can significantly impact cesium retention. |
Future Research Directions and Emerging Paradigms in Cesium Thiadecaborane Chemistry
Exploration of Novel Synthetic Pathways and High-Yield Preparations
The synthesis of cesium thiadecaborane and its derivatives is foundational to its study and application. While established methods exist, the focus is shifting towards more efficient, scalable, and high-yield preparations.
Current synthetic strategies often begin with decaborane(14) (B₁₀H₁₄). umich.edu A known route involves the preparation of the arachno-[6-SB₉H₁₂]⁻ anion, which is then precipitated and isolated as its cesium salt. umich.eduvdoc.pub This anion can be oxidized in high yield to the neutral nido-6-SB₉H₁₁ molecule, which can then be pyrolyzed to form closo-1-SB₉H₉. researchgate.net Another method involves the reaction of diphenylchlorophosphine with CsB₉H₁₂S in tetrahydrofuran, resulting in the precipitation of Cesium Chloride and the formation of a phosphino-thiaborane product. electronicsandbooks.com
Table 1: Overview of Synthetic Reactions for Thiadecaboranes
| Starting Material | Reagents/Conditions | Product | Significance | Reference |
| Decaborane(14) | 1. (NH₄)₂Sₓ, NH₃(aq) 2. Cs₂SO₄ | arachno-Cs[SB₉H₁₂] | Established route to the fundamental arachno-thiadecaborane anion. | umich.eduvdoc.pub |
| arachno-Cs[SB₉H₁₂] | I₂, Donor Solvents (e.g., CH₃CN) | nido-6-SB₉H₁₁(L) | High-yield oxidation to a neutral thiadecaborane adduct. | researchgate.netelectronicsandbooks.com |
| nido-6-SB₉H₁₁ | Pyrolysis (400-450°C) | closo-1-SB₉H₉ | Thermal conversion to the more stable closo-cluster. | researchgate.net |
| arachno-Cs[SB₉H₁₂] | [IrCl(CO)(PMe₃)₂], CH₂Cl₂ | [8,8,8-(CO)(PMe₃)₂-nido-8,7-IrSB₉H₁₀] | Synthesis of metallathiaboranes via reaction with metal complexes. | researchgate.net |
Advanced Computational Modeling for Predictive Chemical Properties and Reactivity
Computational chemistry provides indispensable tools for understanding and predicting the behavior of complex boron clusters. Polyhedral Skeletal Electron Pair Theory (PSEPT) and Wade's rules have been instrumental in classifying the geometries of thiadecaboranes, such as the arachno structure of the [SB₉H₁₂]⁻ anion.
The next frontier lies in the application of more sophisticated computational methods. Density Functional Theory (DFT) calculations are already being used to investigate the structures and fluxional processes of metallathiaborane derivatives. researchgate.net Future work will likely involve a broader application of these and other advanced methods, such as ab initio molecular dynamics, to predict the reactivity of this compound with various substrates.
Table 2: Computational Methods in Thiadecaborane Research
| Computational Method | Application | Insights Gained | Reference |
| PSEPT / Wade's Rules | Geometric Classification | Predicts and classifies polyhedral shapes (e.g., arachno, nido, closo) based on electron count. | |
| Density Functional Theory (DFT) | Structural Analysis & Reactivity | Defines fluxional processes, investigates intermediates, and calculates molecular geometries and energies. | researchgate.net |
| AI / Machine Learning | Predictive Modeling | Future potential for high-throughput screening of properties and prediction of optimal synthetic routes. | researchgate.netpreprints.org |
| Quantum Chemistry Simulations | Reaction Mechanisms | Elucidation of reaction pathways and transition states, improving understanding of chemical transformations. | researchgate.netpreprints.org |
Design and Synthesis of New Functional Materials Utilizing Thiadecaborane Scaffolds
This compound is an excellent precursor for the synthesis of more complex, functional materials. csic.es Its reactivity allows for its incorporation into larger molecular and supramolecular structures, including metallathiaboranes and polymers.
A significant area of research is the use of Cs[SB₉H₁₂] as a ligand source in coordination and organometallic chemistry. Reactions with transition metal complexes of rhodium and iridium have yielded a variety of 10-, 11-, and 12-vertex metallathiaboranes. researchgate.netcsic.es These new compounds exhibit unique structures and potential for catalytic applications, such as the hydrogenation of alkenes. csic.es For example, the reaction of Cs[SB₉H₁₂] with [IrCl(CO)(PMe₃)₂] yields an iridathiaborane, demonstrating a key pathway to new cluster types. researchgate.net The synthesis of bimetallic clusters, such as an iridarhodathiaborane, further expands the structural diversity and potential functionality of these materials. csic.es
Future efforts will focus on designing materials with specific properties by strategically modifying the thiadecaborane scaffold. This includes the synthesis of boron-rich nanomaterials and composites with enhanced thermal stability or hardness. The thiadecaborane cage can be functionalized to create building blocks for metal-organic frameworks (MOFs) or specialty polymers.
Table 3: Functional Materials Derived from Thiadecaborane Scaffolds
| Precursor | Reactant | Resulting Material/Compound | Potential Application | Reference |
| arachno-Cs[SB₉H₁₂] | [RhCl(PPh₃)₃] | [nido-Rhodathiaborane] | Catalysis (e.g., alkene hydrogenation) | csic.es |
| arachno-Cs[SB₉H₁₂] | [IrCl(CO)(PMe₃)₂] | [nido-Iridathiaborane] | Precursor for novel cluster chemistry | researchgate.net |
| nido-Rhodathiaborane | nBuLi, [IrCl(CO)(PMe₃)₂] | [Bimetallic Ir-Rh-thiaborane] | Advanced materials, catalysis | csic.es |
| This compound | (General) | Boron-rich nanomaterials | High-strength, lightweight materials |
Interdisciplinary Research with Related Boron Cluster Compounds for Broadened Applications
The chemistry of thiadecaboranes does not exist in isolation. It is closely related to that of other boron clusters, such as carboranes (containing carbon) and other heteroboranes. researchgate.net The structural parallels between these families of compounds, all governed by electron-counting rules, provide a framework for comparative studies. researchgate.net
Interdisciplinary research that bridges these subfields is crucial for broadening the applications of all boron clusters. For instance, comparing the reactivity of the thiadecaborate anion's sulfur center with isoelectronic B-H⁻ units in boranes or C-H units in carboranes can lead to a deeper understanding of their chemical behavior. The cesium salt of the carborane anion, Cs⁺[CB₁₁H₁₂]⁻, is a well-known compound, and comparative studies between it and this compound could reveal important differences in stability, solubility, and reactivity conferred by the sulfur heteroatom. americanelements.comstrem.com
Future collaborations between synthetic chemists, computational theorists, and materials scientists will be essential. By combining insights from different types of boron clusters, researchers can develop a more holistic understanding and design new materials that leverage the unique properties of each cluster type for applications ranging from catalysis to advanced electronics.
Table 4: Comparison of this compound with a Related Boron Cluster
| Feature | This compound | Cesium Carborane | Significance of Difference | Reference |
| Anion Formula | [arachno-SB₉H₁₂]⁻ | [closo-CB₁₁H₁₂]⁻ | Different number of framework atoms and geometry (arachno vs. closo). | researchgate.netamericanelements.com |
| Heteroatom | Sulfur (S) | Carbon (C) | The sulfur atom enhances nucleophilicity compared to the more stable carborane cage. | |
| Reactivity | Serves as a precursor for nido and closo clusters and metallathiaboranes. | Generally very stable, used as a weakly coordinating anion. | Thiadecaborane is a more versatile building block for further cluster chemistry. | researchgate.netamericanelements.com |
| Primary Use | Synthetic precursor for heteroborane and metallaborane chemistry. | Component in catalysts, ionic liquids, and electrolytes. | Reflects the different stability and reactivity profiles of the anions. | researchgate.netcsic.esamericanelements.com |
Q & A
What are the key considerations for designing a reproducible synthesis protocol for cesium thiadodecaborane in a laboratory setting?
Basic Research Question
A robust synthesis protocol must prioritize purity control, reaction stoichiometry, and environmental conditions (e.g., inert atmosphere due to boron hydride reactivity). Refer to safety guidelines for handling hygroscopic or pyrophoric intermediates, such as using gloveboxes and Schlenk lines . Document procedural deviations (e.g., temperature fluctuations) to enhance reproducibility, aligning with standards for experimental reporting in chemistry .
How can researchers resolve contradictions in reported thermal stability data for cesium thiadodecaborane across studies?
Advanced Research Question
Contradictions often arise from differences in sample preparation (e.g., hydration levels) or characterization methods (e.g., DSC vs. TGA). Conduct a comparative analysis by replicating prior experiments under controlled conditions, noting variables like heating rates and atmosphere (N₂ vs. Ar). Cross-validate results with spectroscopic techniques (FTIR, XRD) to identify phase transitions or decomposition pathways . This iterative approach aligns with frameworks for addressing data discrepancies through methodological rigor .
What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of cesium thiadodecaborane?
Basic Research Question
Use XRD to confirm crystal lattice parameters and boron cluster geometry, complemented by NMR (¹¹B and ¹³³Cs) to assess electronic environments. Pair these with Raman spectroscopy to detect vibrational modes of boron-hydrogen bonds. Ensure data consistency by calibrating instruments with reference standards and reporting measurement uncertainties .
How should researchers design experiments to investigate the reactivity of cesium thiadodecaborane with polar solvents?
Advanced Research Question
Adopt a systematic approach:
- Hypothesis Testing : Predict reactivity based on boron cluster electron deficiency and solvent dielectric constants.
- Controlled Exposure : Use in situ FTIR or NMR to monitor real-time reactions in solvents like THF or DMF.
- Kinetic Analysis : Quantify decomposition rates under varying temperatures and concentrations.
Align experimental design with theoretical frameworks (e.g., Lewis acid-base interactions) and document safety protocols for exothermic reactions .
What strategies can mitigate challenges in obtaining high-purity cesium thiadodecaborane for electrochemical studies?
Basic Research Question
Implement multi-step purification:
Recrystallization : Use non-polar solvents to remove ionic byproducts.
Sublimation : Isolate volatile impurities under vacuum.
Elemental Analysis : Verify stoichiometry via ICP-MS or combustion analysis.
Report purity thresholds (e.g., ≥99.5%) and storage conditions (e.g., desiccators) to ensure consistency across electrochemical measurements .
How can computational modeling complement experimental studies on cesium thiadodecaborane’s electronic properties?
Advanced Research Question
Leverage density functional theory (DFT) to simulate boron cluster electron density and cesium ion mobility. Validate models against experimental XRD and XPS data. Address discrepancies by adjusting basis sets or solvation parameters. This integration of computational and empirical data aligns with best practices for multi-methodological research .
What ethical and safety protocols are critical when handling cesium thiadodecaborane in collaborative studies?
Basic Research Question
Follow OSHA and ACS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for powder handling to prevent inhalation.
- Waste Disposal : Neutralize reactive residues before disposal .
Include risk assessments in research proposals to address institutional safety reviews .
How can researchers optimize cesium thiadodecaborane’s application in neutron capture therapy without compromising stability?
Advanced Research Question
Develop a dual-phase study:
In Vitro Testing : Evaluate boron uptake in cell lines under physiological conditions.
Stability Screening : Use accelerated aging tests (e.g., elevated humidity) to identify degradation triggers.
Incorporate statistical models (e.g., DOE) to balance boron content and compound integrity, referencing prior oncology-focused methodologies .
What metrics should guide the selection of cesium thiadodecaborane for solid-state electrolyte research?
Advanced Research Question
Prioritize ionic conductivity (>10⁻⁴ S/cm at 25°C), thermal resilience (>200°C), and electrochemical stability window (>4V). Compare these against benchmark materials (e.g., Li-based electrolytes) using impedance spectroscopy and cyclic voltammetry. Address knowledge gaps by probing cesium ion migration barriers via Arrhenius plots .
How can interdisciplinary teams harmonize conflicting data on cesium thiadodecaborane’s catalytic properties?
Advanced Research Question
Adopt a consensus framework:
- Data Harmonization : Standardize testing conditions (e.g., substrate ratios, pressure).
- Cross-Validation : Share samples between labs for independent replication.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outlier datasets.
This aligns with collaborative research models emphasizing transparency and iterative peer feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
